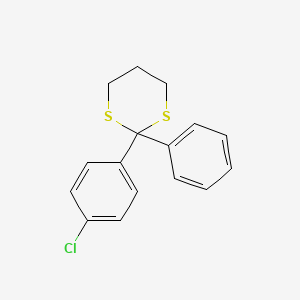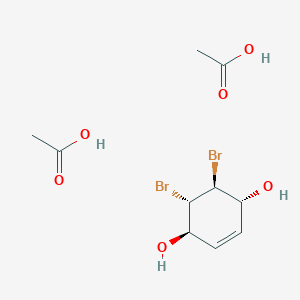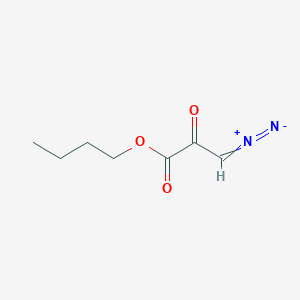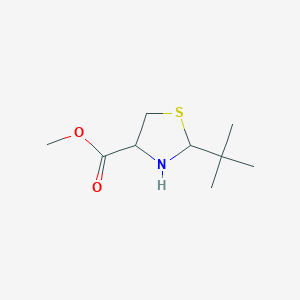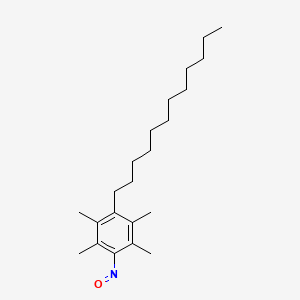
10-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)decaneperoxoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)decaneperoxoic acid is a complex organic compound characterized by the presence of a peroxoic acid group attached to a decane chain, which is further linked to a 1,3-dioxo-1,3-dihydro-2H-isoindole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)decaneperoxoic acid typically involves multiple steps:
Formation of the Isoindole Moiety: The initial step involves the synthesis of the 1,3-dioxo-1,3-dihydro-2H-isoindole structure. This can be achieved through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.
Attachment of the Decane Chain: The decane chain is introduced via a nucleophilic substitution reaction, where a decane halide reacts with the isoindole derivative.
Introduction of the Peroxoic Acid Group: The final step involves the oxidation of the terminal alkyl group to form the peroxoic acid. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The peroxoic acid group is highly reactive and can participate in various oxidation reactions, converting alcohols to ketones or aldehydes.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halides, acids, and bases under appropriate conditions.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Functionalized isoindole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 10-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)decaneperoxoic acid is used as an oxidizing agent. Its ability to introduce oxygen into organic molecules makes it valuable for the synthesis of complex organic compounds.
Biology
The compound’s reactivity with biological molecules is of interest for developing new biochemical assays and probes. Its potential to modify proteins and nucleic acids could lead to new tools for studying biological processes.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential as therapeutic agents. The isoindole moiety is known for its biological activity, and the peroxoic acid group can introduce reactive oxygen species, which are useful in cancer therapy.
Industry
In materials science, this compound can be used to modify polymers and create new materials with unique properties. Its ability to introduce functional groups into polymers can enhance their mechanical and chemical properties.
Mecanismo De Acción
The mechanism by which 10-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)decaneperoxoic acid exerts its effects involves the generation of reactive oxygen species (ROS). The peroxoic acid group can decompose to form radicals, which can then react with various substrates. This reactivity is harnessed in both chemical synthesis and biological applications.
Comparación Con Compuestos Similares
Similar Compounds
10-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)decanoic acid: Lacks the peroxoic acid group, making it less reactive in oxidation reactions.
10-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)decanehydroperoxide: Contains a hydroperoxide group instead of a peroxoic acid, leading to different reactivity and stability.
10-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)decane: Lacks any oxygen-containing functional groups, making it less versatile in chemical reactions.
Uniqueness
The presence of both the isoindole moiety and the peroxoic acid group in 10-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)decaneperoxoic acid makes it unique. This combination allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
224645-20-9 |
|---|---|
Fórmula molecular |
C18H23NO5 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
10-(1,3-dioxoisoindol-2-yl)decaneperoxoic acid |
InChI |
InChI=1S/C18H23NO5/c20-16(24-23)12-6-4-2-1-3-5-9-13-19-17(21)14-10-7-8-11-15(14)18(19)22/h7-8,10-11,23H,1-6,9,12-13H2 |
Clave InChI |
YDVDMCMDFDSKNF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCC(=O)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane](/img/structure/B14261625.png)
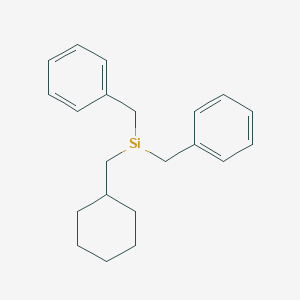
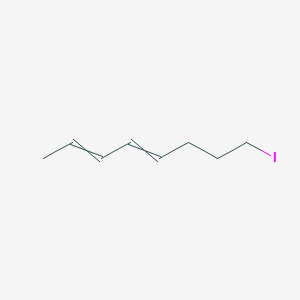
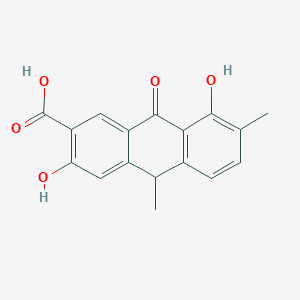
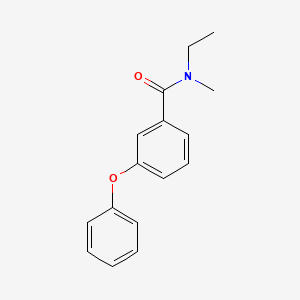
![2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one](/img/structure/B14261649.png)
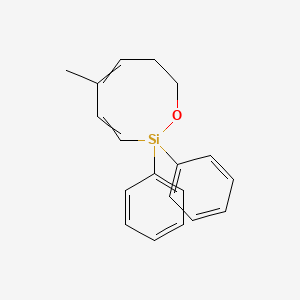
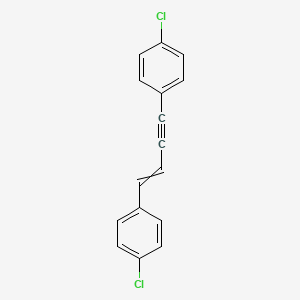
![2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate](/img/structure/B14261658.png)
